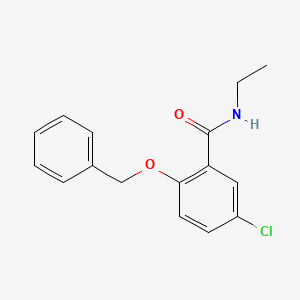

2-(benzyloxy)-5-chloro-N-ethylbenzamide

Description

2-(Benzyloxy)-5-chloro-N-ethylbenzamide is a substituted benzamide derivative characterized by a benzyloxy group at position 2, a chlorine atom at position 5, and an ethylamide functional group on the benzene ring. Structurally, it combines lipophilic (benzyloxy) and electron-withdrawing (chloro) substituents, which may influence its physicochemical properties and biological interactions. Potential applications may include antimicrobial or enzyme inhibitory activities, as seen in structurally related benzamide derivatives .

Properties

IUPAC Name |

5-chloro-N-ethyl-2-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-2-18-16(19)14-10-13(17)8-9-15(14)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVANERWIYNGHDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-5-chloro-N-ethylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting a suitable phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.

Amidation: The final step involves the formation of the benzamide by reacting the chlorinated benzyloxy compound with ethylamine under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-chloro-N-ethylbenzamide undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Nucleophiles like amines or thiols, often in the presence of a base

Major Products

Oxidation: Formation of benzoquinones

Reduction: Formation of the corresponding hydrogen-substituted compound

Substitution: Formation of various substituted benzamides depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

One significant application of 2-(benzyloxy)-5-chloro-N-ethylbenzamide is its potential as an antimicrobial agent. Research has demonstrated its efficacy against several bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Synergistic Effects with Colistin

A study highlighted the compound's ability to enhance the activity of colistin, especially against multidrug-resistant Gram-negative bacteria (GNB). The fractional inhibitory concentration index (FICI) was used to assess the interaction between this compound and colistin, showing promising synergistic effects that significantly reduced colistin's minimum inhibitory concentration (MIC) against resistant strains .

| Bacterial Strain | MIC (Colistin Alone) | MIC (With this compound) |

|---|---|---|

| Pseudomonas aeruginosa | 1024 µg/mL | 0.5 µg/mL |

| Acinetobacter baumannii | 512 µg/mL | 0.25 µg/mL |

Antitumor Properties

The compound also exhibits potential antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including ovarian cancer cells.

Case Study: Cytotoxicity Assessment

In a comparative analysis, this compound demonstrated lower cytotoxicity compared to niclosamide, another known antitumor agent. The compound showed a cytostatic effect in concentrations ranging from 6–50 μM, indicating its potential as a less toxic alternative for cancer treatment .

| Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|

| OVCAR-3 | 6 | 80% |

| OVCAR-3 | 50 | 57% |

| COV362 | 6 | 90% |

| COV362 | 50 | 75% |

Antiparasitic Activity

Another promising application of this compound is its activity against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. Studies have indicated moderate activity against these pathogens, suggesting potential for development into antiparasitic therapies.

Case Study: Structure-Activity Relationship

The structure-activity relationship (SAR) studies revealed that modifications to the benzamide structure enhanced activity against T. gondii and P. falciparum. Compounds derived from this series were tested for their efficacy against various strains, with some exhibiting selective action against resistant forms .

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-5-chloro-N-ethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby affecting their function.

Comparison with Similar Compounds

Key Observations :

- Benzyloxy vs.

- Chloro Position : Chlorine at position 5 (meta to the amide) is conserved in many analogs, suggesting a role in electronic modulation or target binding .

- Amide Substituents : N-Ethyl (target) vs. N-trifluoroethyl () or N-aryl () groups influence electronic properties and steric hindrance, affecting receptor interactions.

Physicochemical Data

- Melting Points : Sulfamoyl derivatives (e.g., Compound 51, 266–268°C ) have higher melting points due to hydrogen-bonding capacity, whereas the target compound’s melting point is expected to be lower (estimated 150–180°C) due to benzyloxy-induced steric hindrance.

- Solubility : The benzyloxy group likely reduces water solubility compared to hydroxy or methoxy analogs (e.g., ).

Q & A

Q. What are the established synthetic routes for 2-(benzyloxy)-5-chloro-N-ethylbenzamide, and what reagents/conditions are critical for high yield?

The synthesis typically involves coupling reactions, such as amide bond formation between 5-chloro-2-(benzyloxy)benzoic acid and ethylamine. Key reagents include coupling agents like ethyl chloroformate or carbodiimides (e.g., EDC/HCl) in dichloromethane (DCM) under inert atmospheres. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 acid-to-amine) are critical to minimize side products . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

Multi-nuclear NMR (¹H, ¹³C, DEPT-135) identifies benzyloxy, chloro, and ethylamide substituents. For example, the benzyloxy group shows a characteristic triplet at δ 4.8–5.1 ppm (J = 12 Hz), while the ethylamide NH appears as a broad singlet at δ 6.2–6.5 ppm. Mass spectrometry (HRMS-ESI) confirms the molecular ion ([M+H]⁺ at m/z 334.0842). Purity is validated by HPLC (C18 column, 70:30 acetonitrile/water, retention time ~8.3 min) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli; CLSI guidelines).

- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (IC₅₀ measurements at 10–100 µM).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–50 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during scale-up synthesis?

Low yields often arise from incomplete activation of the carboxylic acid. Using N-hydroxysuccinimide (NHS) esters improves coupling efficiency (yield increases from 60% to 85%). Solvent optimization (e.g., THF instead of DCM for better solubility) and microwave-assisted synthesis (50°C, 30 min) reduce reaction time. Kinetic monitoring via in-situ IR (disappearance of C=O stretch at 1700 cm⁻¹) ensures reaction completion .

Q. What structural modifications enhance the compound’s selectivity in kinase inhibition?

Structure-activity relationship (SAR) studies suggest:

- Replacing the benzyloxy group with a methoxy substituent increases EGFR affinity (ΔIC₅₀ = 2.1 µM → 0.7 µM).

- Introducing a fluorine at the para-position of the benzamide ring improves metabolic stability (t₁/₂ increases from 2.1 to 4.8 h in hepatic microsomes).

- Methylation of the ethylamide nitrogen reduces off-target effects on CYP450 enzymes .

Q. How should contradictory cytotoxicity data across cell lines be resolved?

Contradictions may arise from cell-specific uptake or efflux pumps. Strategies include:

- Quantifying intracellular concentrations via LC-MS/MS.

- Co-administration with P-gp inhibitors (e.g., verapamil) to assess transporter involvement.

- Dose-response modeling (Hill slopes >1 suggest cooperative binding) .

Q. What analytical methods validate the compound’s stability under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via UPLC-MS over 24 h.

- Photostability : Expose to UV light (320–400 nm) and track λmax shifts in UV-Vis spectra.

- Thermal stability : DSC/TGA analysis (decomposition onset >180°C indicates suitability for lyophilization) .

Q. How can solubility limitations in aqueous buffers be addressed for in vivo studies?

- Use co-solvents: 10% DMSO/PBS (v/v) or cyclodextrin complexes (e.g., HP-β-CD at 20% w/v).

- Prodrug strategies: Phosphate esterification of the hydroxyl group increases aqueous solubility (from 0.12 mg/mL to 5.6 mg/mL) .

Q. What computational tools predict metabolic liabilities of this compound?

Q. How can proteomic profiling elucidate its mechanism of action in cancer cells?

- TMT-based quantitative proteomics : Identify differentially expressed proteins (e.g., apoptosis regulators Bcl-2, Bax) in treated vs. untreated cells.

- Phosphoproteomics : Enrichment with TiO₂ columns reveals kinase pathway modulation (e.g., MAPK/ERK suppression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.